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molecular formula C7H3ClN4S B8204900 8-Chlorothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

8-Chlorothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No. B8204900
M. Wt: 210.64 g/mol
InChI Key: ULVMCTRTOSLZDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073891B2

Procedure details

To a stirring mixture of thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine (123 mg, 0.7 mmol) in HOAc (1 mL) was added NCS (200 mg, 1.5 mmol), Pd(OAc)2 (48 mg, 0.21 mmol). The reaction mixture was stirred at 120° C. overnight. The reaction was neutralized with a saturated NaHCO3 solution and extracted with DCM. This product was purified via an isco column to give 8-chlorothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine as the major product. Retention time (min)=1.663, method [1], MS(ESI) 211.0 (M+H).
Quantity
123 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
48 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[N:2]=[CH:3][N:4]2[C:9]=1[C:8]1[CH:10]=[CH:11][S:12][C:7]=1[N:6]=[CH:5]2.C1C(=O)N([Cl:20])C(=O)C1.C([O-])(O)=O.[Na+]>CC(O)=O.CC([O-])=O.CC([O-])=O.[Pd+2]>[Cl:20][C:11]1[S:12][C:7]2[N:6]=[CH:5][N:4]3[CH:3]=[N:2][N:1]=[C:9]3[C:8]=2[CH:10]=1 |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
123 mg
Type
reactant
Smiles
N=1N=CN2C=NC3=C(C21)C=CS3
Name
Quantity
1 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Cl
Name
Quantity
48 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 120° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
CUSTOM
Type
CUSTOM
Details
This product was purified via an isco column

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=2C=3N(C=NC2S1)C=NN3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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